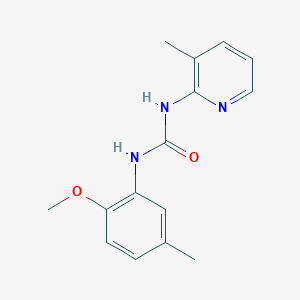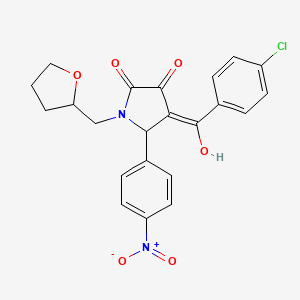
1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a methyl group on the pyridinyl ring
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-methyl-2-aminopyridine. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Common reagents for these reactions include halides and nucleophiles such as thiols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
Applications De Recherche Scientifique
1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other urea derivatives, such as:
1-(2-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(2-Methoxy-5-methylphenyl)-3-(2-methylpyridin-3-yl)urea: Has a different substitution pattern on the pyridinyl ring, potentially leading to different interactions with molecular targets.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-7-13(20-3)12(9-10)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWOTQULIEYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5402099.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5402143.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![ethyl (2Z)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)
